CHEMCOLLECT KR012288
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Overview
Description
1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine is an organic compound with the molecular formula C10H16N2S. It is a member of the thiazole family, characterized by a seven-membered ring fused to a thiazole ring.
Preparation Methods
The synthesis of CHEMCOLLECT KR012288 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of CHEMCOLLECT KR012288 involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound’s thiazole ring is crucial for its binding affinity, allowing it to interact with various biological pathways .
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine can be compared to other similar compounds, such as:
5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine: This compound lacks the ethanamine group, making it less versatile in certain applications.
3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazolium perchlorate: This compound has a different substituent on the thiazole ring, affecting its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-7(11)10-12-8-5-3-2-4-6-9(8)13-10/h7H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCERABGNXVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.